Cas no 36901-87-8 (Proline, 1-hydroxy-)

Proline, 1-hydroxy- 化学的及び物理的性質
名前と識別子
-
- Proline, 1-hydroxy-
- DL-1-Hydroxyproline
- 1-hydroxypyrrolidine-2-carboxylic acid
- DL-Proline,1-hydroxy-
- N-Hydroxyproline
- 1-hydroxypyrrolidine-2-carboxylicacid
- UNII-54EG46W66L
- 1-Hydroxy-DL-proline
- N-Hydroxy-L-proline
- NSC-109549
- DL-Proline, 1-hydroxy-
- NSC109549
- FGMPLJWBKKVCDB-UHFFFAOYSA-N
- 54EG46W66L
- SCHEMBL7411
- L-1-Hydroxyproline
- L-Proline, 1-hydroxy-
- AKOS006377042
- 1-Hydroxyproline #
- DTXSID30296479
- 1-Hydroxyproline, DL-
- 36901-87-8
- Q27261216
-
- インチ: InChI=1S/C5H9NO3/c7-5(8)4-2-1-3-6(4)9/h4,9H,1-3H2,(H,7,8)
- InChIKey: FGMPLJWBKKVCDB-UHFFFAOYSA-N
- ほほえんだ: ON1CCCC1C(O)=O
計算された属性
- せいみつぶんしりょう: 131.05827
- どういたいしつりょう: 131.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.8Ų
- 疎水性パラメータ計算基準値(XlogP): -1.8
じっけんとくせい
- PSA: 60.77
Proline, 1-hydroxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM539857-100mg |
DL-1-Hydroxyproline |
36901-87-8 | 95%+ | 100mg |
$126 | 2023-01-02 | |
Chemenu | CM539857-5g |
DL-1-Hydroxyproline |
36901-87-8 | 95%+ | 5g |
$1260 | 2023-01-02 | |
Chemenu | CM539857-1g |
DL-1-Hydroxyproline |
36901-87-8 | 95%+ | 1g |
$420 | 2023-01-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104281-250mg |
DL-1-Hydroxyproline |
36901-87-8 | 98% | 250mg |
¥1365.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104281-1g |
DL-1-Hydroxyproline |
36901-87-8 | 98% | 1g |
¥2730.00 | 2024-05-16 | |
Chemenu | CM539857-250mg |
DL-1-Hydroxyproline |
36901-87-8 | 95%+ | 250mg |
$210 | 2023-01-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104281-5g |
DL-1-Hydroxyproline |
36901-87-8 | 98% | 5g |
¥8190.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104281-100mg |
DL-1-Hydroxyproline |
36901-87-8 | 98% | 100mg |
¥819.00 | 2024-05-16 |
Proline, 1-hydroxy- 関連文献
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Jian-Xiong An,Fen-Fen Yang,Pan Wang,Zhi-Cheng Gu,Yan Li,Lei Chen,Yong-Long Zhao,Bin He RSC Adv. 2022 12 7040
-
Carol P. Y. Lau,Wenao Ma,Kwan Yau Law,Maribel D. Lacambra,Kwok Chuen Wong,Chien Wei Lee,Oscar K. Lee,Qi Dou,Shekhar M. Kumta Analyst 2022 147 1425
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Benjamin Cao,Oliver E. Hutt,Zhen Zhang,Songhui Li,Shen Y. Heazlewood,Brenda Williams,Jessica A. Smith,David N. Haylock,G. Paul Savage,Susan K. Nilsson Org. Biomol. Chem. 2014 12 965
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K. S. Ajish Kumar,Subrata Chattopadhyay RSC Adv. 2015 5 19455
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James M. Balkovec,David L. Hughes,Prakash S. Masurekar,Carole A. Sable,Robert E. Schwartz,Sheo B. Singh Nat. Prod. Rep. 2014 31 15
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Antonietta Pepe,Maria Antonietta Crudele,Brigida Bochicchio New J. Chem. 2013 37 1326
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Steffen K?cher,Sarah Resch,Till Kessenbrock,Lukas Schrapp,Michael Ehrmann,Markus Kaiser Nat. Prod. Rep. 2020 37 163
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8. Continuous stirred-tank reactor cascade platform for self-optimization of reactions involving solidsKakasaheb Y. Nandiwale,Travis Hart,Andrew F. Zahrt,Anirudh M. K. Nambiar,Prajwal T. Mahesh,Yiming Mo,María José Nieves-Remacha,Martin D. Johnson,Pablo García-Losada,Carlos Mateos,Juan A. Rincón,Klavs F. Jensen React. Chem. Eng. 2022 7 1315
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Florian Korinth,Tanveer Ahmed Shaik,Jürgen Popp,Christoph Krafft Analyst 2021 146 6760
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Feng Yin,Ainash Garifullina,Fujie Tanaka Org. Biomol. Chem. 2018 16 3052
Proline, 1-hydroxy-に関する追加情報
Proline, 1-hydroxy- (CAS No. 36901-87-8): A Comprehensive Overview of Its Applications and Recent Research Findings
Proline, 1-hydroxy-, with the chemical name L-proline and the CAS number 36901-87-8, is an essential amino acid that plays a crucial role in various biological processes. This compound is characterized by its unique cyclic structure, which distinguishes it from other amino acids. The presence of a hydroxyl group at the 1-position of the pyrolidine ring contributes to its distinctive chemical properties and biological functions.
The significance of Proline, 1-hydroxy- in biochemical pathways cannot be overstated. It is a non-essential amino acid for humans, meaning that it can be synthesized by the body. However, its importance in maintaining physiological balance and supporting various metabolic activities makes it indispensable. The compound is particularly vital in protein synthesis, where it serves as a building block for collagen and other structural proteins.
Recent research has highlighted the multifaceted roles of Proline, 1-hydroxy- in cellular processes. Studies have demonstrated its involvement in cell signaling, wound healing, and even cancer prevention. The hydroxyl group in its structure allows it to participate in hydrogen bonding, making it an integral component of proteins with specific secondary structures such as helices and turns. This property is crucial for maintaining the three-dimensional conformation of proteins, which is essential for their proper function.
In the field of pharmaceuticals, Proline, 1-hydroxy- has garnered attention for its potential therapeutic applications. Researchers have explored its use in developing treatments for various conditions, including osteoporosis and cardiovascular diseases. The compound's ability to enhance collagen production has led to studies on its efficacy in promoting bone health and skin elasticity. Additionally, its role in modulating cellular pH has sparked interest in its potential as an antioxidant.
The industrial applications of Proline, 1-hydroxy- are equally noteworthy. It is widely used in the food industry as a flavor enhancer and stabilizer due to its ability to improve the texture and shelf life of food products. Moreover, its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds used in pharmaceuticals and fine chemicals.
Advances in synthetic chemistry have enabled more efficient production methods for Proline, 1-hydroxy-, making it more accessible for research and commercial applications. Techniques such as enzymatic synthesis and catalytic hydrogenation have improved yield and purity, reducing costs associated with production. These advancements have fostered further exploration into its potential uses across various industries.
The environmental impact of producing and utilizing Proline, 1-hydroxy- is another area of growing interest. Sustainable production methods are being developed to minimize waste and reduce energy consumption. For instance, biotechnological approaches using microbial fermentation offer a greener alternative to traditional chemical synthesis. Such innovations align with global efforts to promote eco-friendly practices in industrial manufacturing.
Future research directions for Proline, 1-hydroxy- are promising and diverse. Investigations into its role in gene expression regulation have opened new avenues for understanding cellular mechanisms underlying diseases such as diabetes and neurodegenerative disorders. Additionally, exploring its potential as a scaffold for drug design could lead to novel therapeutic agents with improved efficacy and reduced side effects.
The integration of computational modeling with experimental studies has enhanced our understanding of Proline, 1-hydroxy-'s interactions within biological systems. Molecular dynamics simulations allow researchers to visualize how this compound influences protein folding and function at an atomic level. Such insights are invaluable for designing targeted interventions in medicine and biotechnology.
In conclusion,Proline, 1-hydroxy- (CAS No. 36901-87-8) is a versatile amino acid with far-reaching implications in biology, medicine, and industry. Its unique structural features enable diverse applications ranging from protein synthesis to drug development. As research continues to uncover new aspects of its functionality, Proline, will undoubtedly remain a cornerstone compound in scientific exploration.
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